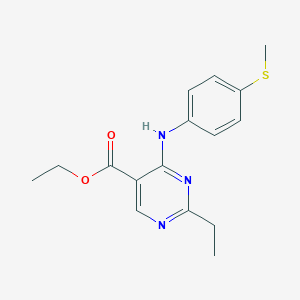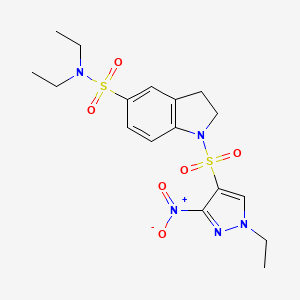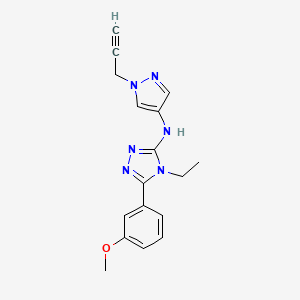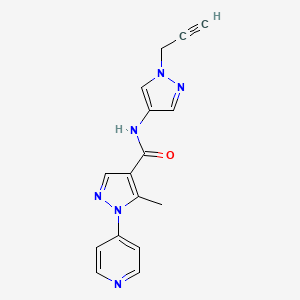
N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide, commonly known as BAY-678, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Mecanismo De Acción
BAY-678 inhibits the N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide family of proteins by binding to the bromodomain, which is a conserved protein domain that recognizes and binds to acetylated lysine residues on histones. This compound proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of various cancers. By inhibiting this compound proteins, BAY-678 disrupts the transcriptional programs that drive cancer cell growth and survival.
Biochemical and Physiological Effects:
BAY-678 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis, cell cycle arrest, and differentiation in cancer cells. In addition, BAY-678 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BAY-678 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY-678 has several advantages as a research tool. It is a potent and selective inhibitor of the N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide family of proteins, which makes it a valuable tool for studying the role of these proteins in cancer and other diseases. BAY-678 has also been shown to have good oral bioavailability, which makes it easy to administer to animals in preclinical studies. However, BAY-678 has some limitations as a research tool. It is a small molecule inhibitor, which means that it may have off-target effects and may not be specific to the this compound family of proteins. In addition, BAY-678 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of BAY-678. One direction is to further investigate its anti-cancer activity in vivo, using animal models of cancer. Another direction is to study the effects of BAY-678 on other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, it would be interesting to study the mechanism of action of BAY-678 in more detail, to better understand how it inhibits the N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide family of proteins. Finally, clinical trials are needed to determine the safety and efficacy of BAY-678 in humans.
Métodos De Síntesis
The synthesis of BAY-678 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 6-bromopyridin-3-amine with N-methyl-4-(tosylamino)benzenesulfonamide to form a key intermediate. This intermediate is then reacted with butylsulfonyl chloride to yield the final product, BAY-678. The synthesis of BAY-678 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BAY-678 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. BAY-678 works by binding to the bromodomain of N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide proteins, which prevents them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Propiedades
IUPAC Name |
N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O4S2/c1-3-4-11-25(21,22)19-13-5-8-15(9-6-13)26(23,24)20(2)14-7-10-16(17)18-12-14/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLIIMTUXBNXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7434117.png)



![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)

![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)

![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)